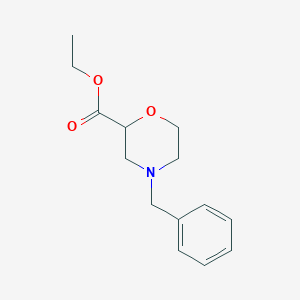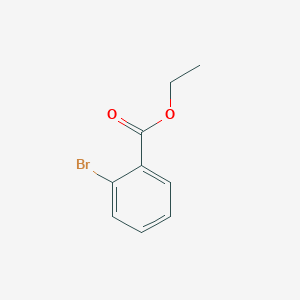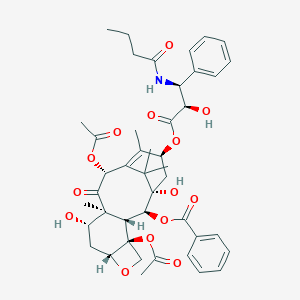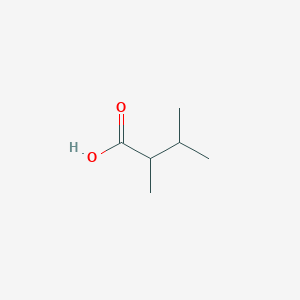
4-羟基邻苯二甲酸
描述
4-Hydroxyphthalic acid is a chemical compound that serves as a precursor or an intermediate in the synthesis of various polymeric materials. It is characterized by the presence of both hydroxyl and carboxylic acid functional groups attached to a benzene ring, which allows it to participate in a range of chemical reactions, particularly those relevant to polymer chemistry.
Synthesis Analysis
The synthesis of derivatives of 4-hydroxyphthalic acid has been explored in several studies. For instance, N-(4-Carboxyphenyl)-4-acetoxyphthalimide, a derivative, was prepared from 4-hydroxyphthalic acid and used to produce poly(ester imides) through polycondensation under various reaction conditions . The purity of the monomer was found to be crucial for the formation of whisker-like crystals . Another study synthesized 4-hydroxyisophthalic acid from p-methoxybenzoic acid and paraformaldehyde through the Blanc chloromethylation reaction, followed by oxidation and demethylation, achieving an overall yield of about 78% .
Molecular Structure Analysis
The molecular structure of 4-hydroxyphthalic acid derivatives has been analyzed using various techniques. Wide-angle X-ray scattering (WAXS) patterns revealed that the whiskers obtained from the polycondensation possess an orthorhombic crystal lattice with a high degree of crystallinity . Single-crystal X-ray crystallography was used to characterize coordination polymers synthesized from a derivative of 4-hydroxyphthalic acid, showing diverse structural features due to the versatile coordination modes of the ligand .
Chemical Reactions Analysis
4-Hydroxyphthalic acid and its derivatives undergo a variety of chemical reactions. The polycondensation reactions lead to the formation of polymers with different properties depending on the reaction conditions and the monomers used . The hydroxylation of isophthalic acid under hydrothermal conditions has also been reported, which resulted in the in situ synthesis of hydroxylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 4-hydroxyphthalic acid have been extensively studied. Differential scanning calorimetry (DSC) measurements indicated reversible first-order phase transitions for copoly(ester imide)s synthesized from 4-hydroxyphthalic acid derivatives . The thermal behavior of these polymers, including phase transitions and degradation temperatures, has been characterized . The crystal structures of these materials are supported by various intermolecular interactions, such as hydrogen bonding and π-π stacking .
科学研究应用
药理学特性
4-羟基邻苯二甲酸(4-HIA)是水杨酸制造过程中的副产品,已被研究其药理学特性。研究表明,4-HIA具有镇痛和退热活性。这些发现最初是基于其与水杨酸的结构相似性,导致了确认这些药理效应的研究(Chesher et al., 1955)。对4-HIA的进一步药理学检查显示,它具有强效的退热和轻微的镇痛特性,这些特性与另一种相关化合物2-羟基异苯二甲酸进行了比较(Collier & Chesher, 1956)。
材料科学与工程
在材料科学中,4-HIA已被用于合成聚合物。例如,它已被用于合成聚(酯亚酰胺),其中其像晶须一样的晶体被用于表征各种性质,表明在先进材料中可能有应用(Kricheldorf et al., 1993)。
纳米技术与神经保护
4-HIA还在纳米技术和神经保护领域找到了应用。一项研究使用聚乳酸-共-聚乙二醇酸(PLGA)封装4-HIA以增强其溶解性和生物利用度。结果显示的纳米颗粒表现出抗氧化和神经保护潜力,暗示其在管理与氧化应激相关的神经退行性疾病中的用途(Ravikiran et al., 2021)。
抗氧化特性
已经检验了4-HIA的抗氧化特性,特别是其在清除自由基和展示细胞保护活性方面的潜力。从Decalepis hamiltonii根中分离的4-HIA的研究突出了其清除各种生理相关自由基的能力,并展示了由于其细胞保护活性而产生的潜在健康影响(Srivastava, Rao, & Shivanandappa, 2012)。
未来方向
Research has shown that 4-Hydroxyphthalic acid can be used to prepare nonmigrating highly plasticized PVC . This approach increases the interaction between phthalate and PVC to suppress its migration, not simply to enlarge its molecular size (or molecular weight) . This methodology is highly versatile for producing the desired non-leaching PVC with a permanent plasticizer effect .
属性
IUPAC Name |
4-hydroxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRVRCAFWBBXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060585 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphthalic acid | |
CAS RN |
610-35-5 | |
| Record name | 4-Hydroxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



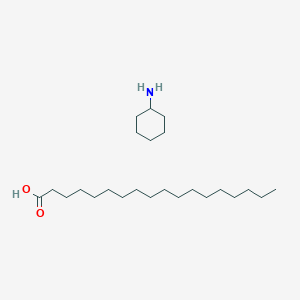

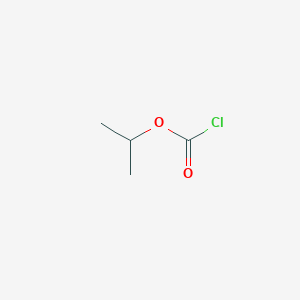

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

